molecular formula C19H17N7O B2972031 N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide CAS No. 2034395-79-2

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide

Cat. No. B2972031
CAS RN: 2034395-79-2
M. Wt: 359.393
InChI Key: ITEJWLYYDQGQJU-UHFFFAOYSA-N
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Description

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C19H17N7O and its molecular weight is 359.393. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis of benzamide-based 5-aminopyrazoles, which could be related to the structure of interest, was achieved through a series of reactions involving benzoyl isothiocyanate with malononitrile and subsequent reactions, leading to compounds with significant antiviral activities against the H5N1 subtype of the influenza A virus. The synthesized compounds were characterized using mass spectroscopy, NMR spectroscopy, IR, and X-ray analysis (Hebishy et al., 2020).

Potential Biological Activities

  • Studies on hybrid and bioactive cocrystals of pyrazinamide with hydroxybenzoic acids revealed insights into the molecular interactions, including hydrogen bonding and polarization effects, which contribute to their potential inhibitory activity against mycobacterium tuberculosis and methylenetetrahydrofolate reductase. These findings suggest that similar compounds, including the one , could have applications in drug formulation and energy conversion systems (Al-Otaibi et al., 2020).

Applications in Antimicrobial Activities

  • A study on the synthesis of new pyrazoline and pyrazole derivatives, including the introduction of benzamides, demonstrated antibacterial and antifungal activities against a range of pathogens. This highlights the potential of benzamide and pyrazole compounds in developing new antimicrobial agents (Hassan, 2013).

Gelation Properties and Supramolecular Chemistry

  • Research into N-(thiazol-2-yl)benzamide derivatives, which share structural similarities with the compound , explored their gelation behavior and the role of methyl functionality. This study emphasizes the compound's relevance in the field of supramolecular chemistry and materials science, particularly in the design of supramolecular gelators (Yadav & Ballabh, 2020).

properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-3-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7O/c1-25-13-15(11-24-25)18-17(20-7-8-21-18)12-22-19(27)14-4-2-5-16(10-14)26-9-3-6-23-26/h2-11,13H,12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEJWLYYDQGQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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